8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane
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Overview
Description
8-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-1-oxa-8-azaspiro[4.5]decane is a useful research compound. Its molecular formula is C18H27N5O2 and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.21647512 g/mol and the complexity rating of the compound is 452. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Characterization and Synthetic Methods
- The compound, known in its base form as buspirone, exhibits an extended conformer in its solid state, with specific conformations attributed to its piperazinyl and glutarimide units, indicating a complex molecular structure that may influence its interaction with biological targets (A. Kozioł, Z. Chilmonczyk, J. Cybulski, 2006).
- A modified synthesis protocol for buspirone hydrochloride has been developed, offering mild reaction conditions and high overall yield, highlighting the compound's accessibility for further research applications (Hu Luo, W. Xia, C. Qian, Xinzhi Chen, Chao-hong He, 2011).
- NMR studies have been utilized to understand the conformations of buspirone and its analogues, providing insights into the dynamic exchange processes occurring within these molecules, which could be crucial for their pharmacological actions (Z. Chilmonczyk, J. Cybulski, A. Szelejewska-Woźniakowska, A. Leś, 1996).
Pharmacological Applications
- Buspirone has been identified to possess immunosuppressive activity, a newly discovered pharmacologic action that could have implications in treating conditions associated with immune response (M. McAloon, A. Chandrasekar, Y. J. Lin, G. C. Hwang, R. J. Sharpe, 1995).
- Its derivatives, especially those involving the 1-(2-pyrimidinyl)piperazine moiety, have shown anxiolytic activity, suggesting a potential for developing new anxiolytic agents with distinct mechanisms of action from traditional benzodiazepines (I. Komissarov, N. Kharin, V. N. Voshula, S. V. Tolkunov, A. V. Kibal'nyi, Yu. A. Nikolyukin, O. G. Obraztsova, A. N. Talalaenko, V. I. Dulenko, 1991).
Other Notable Findings
- The enantioselective microbial reduction of buspirone derivatives to obtain specific enantiomers has been explored, indicating the compound's versatility for targeted therapeutic applications (Ramesh N. Patel, Linda N. Chu, V. Nanduri, Jianqing Li, Atul S. Kotnis, W. Parker, Mark Liu, R. H. Mueller, 2005).
- There is ongoing research into the synthesis of tetradeuterated buspirone, contributing to the compound's utility in labeled studies for better understanding its pharmacokinetics and interaction with biological targets (D. Dischino, R. Covington, C. Combs, R. Gammans, 1988).
Mechanism of Action
Properties
IUPAC Name |
1-(1-oxa-8-azaspiro[4.5]decan-8-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c24-16(22-8-4-18(5-9-22)3-1-14-25-18)15-21-10-12-23(13-11-21)17-19-6-2-7-20-17/h2,6-7H,1,3-5,8-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRCKHHRHTZZFBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)C(=O)CN3CCN(CC3)C4=NC=CC=N4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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